molecular formula C11H8ClN3S B3337214 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole CAS No. 588695-59-4

1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B3337214
CAS No.: 588695-59-4
M. Wt: 249.72 g/mol
InChI Key: MFSGNFGHKOLFFH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-chlorobenzyl group and an isothiocyanate group

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 3-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3-isothiocyanato-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

    1-(4-Chlorobenzyl)-3-isothiocyanato-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic properties.

    1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrrole: Features a pyrrole ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 4-chlorobenzyl and isothiocyanate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-10-3-1-9(2-4-10)7-15-6-5-11(14-15)13-8-16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSGNFGHKOLFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205258
Record name 1-[(4-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588695-59-4
Record name 1-[(4-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588695-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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